Cas no 2094548-04-4 (N-Methyl-N-[[1-(phenylmethyl)-1H-imidazol-2-yl]methyl]-2-propenamide)

N-Methyl-N-[[1-(phenylmethyl)-1H-imidazol-2-yl]methyl]-2-propenamide structure
2094548-04-4 structure
Product name:N-Methyl-N-[[1-(phenylmethyl)-1H-imidazol-2-yl]methyl]-2-propenamide
CAS No:2094548-04-4
MF:C15H17N3O
MW:255.314983129501
CID:5408326

N-Methyl-N-[[1-(phenylmethyl)-1H-imidazol-2-yl]methyl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-N-[[1-(phenylmethyl)-1H-imidazol-2-yl]methyl]-2-propenamide
    • Inchi: 1S/C15H17N3O/c1-3-15(19)17(2)12-14-16-9-10-18(14)11-13-7-5-4-6-8-13/h3-10H,1,11-12H2,2H3
    • InChI Key: WDXHLBWVZURVSI-UHFFFAOYSA-N
    • SMILES: C(N(C)CC1N(CC2=CC=CC=C2)C=CN=1)(=O)C=C

Experimental Properties

  • Density: 1.06±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 460.7±28.0 °C(Predicted)
  • pka: 6.82±0.31(Predicted)

N-Methyl-N-[[1-(phenylmethyl)-1H-imidazol-2-yl]methyl]-2-propenamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7521797-1.0g
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide
2094548-04-4 95%
1.0g
$770.0 2024-05-23
Enamine
EN300-7521797-0.05g
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide
2094548-04-4 95%
0.05g
$647.0 2024-05-23
Enamine
EN300-7521797-0.5g
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide
2094548-04-4 95%
0.5g
$739.0 2024-05-23
Enamine
EN300-7521797-2.5g
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide
2094548-04-4 95%
2.5g
$1509.0 2024-05-23
Enamine
EN300-7521797-0.25g
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide
2094548-04-4 95%
0.25g
$708.0 2024-05-23
Enamine
EN300-7521797-0.1g
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide
2094548-04-4 95%
0.1g
$678.0 2024-05-23
Enamine
EN300-7521797-5.0g
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide
2094548-04-4 95%
5.0g
$2235.0 2024-05-23
Enamine
EN300-7521797-10.0g
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide
2094548-04-4 95%
10.0g
$3315.0 2024-05-23

N-Methyl-N-[[1-(phenylmethyl)-1H-imidazol-2-yl]methyl]-2-propenamide Related Literature

Additional information on N-Methyl-N-[[1-(phenylmethyl)-1H-imidazol-2-yl]methyl]-2-propenamide

Introduction to N-Methyl-N-[[1-(phenylmethyl-1H-imidazol-2-yl)methyl]-2-propenamide (CAS No. 2094548-04-4)

N-Methyl-N-[[1-(phenylmethyl-1H-imidazol-2-yl)methyl]-2-propenamide, identified by its CAS number 2094548-04-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex structure that integrates an imidazole ring with a propenamide moiety, has garnered attention for its potential applications in drug discovery and development. The presence of a phenylmethyl (benzyl) group and an imidazole scaffold suggests possible interactions with biological targets, making it a candidate for further exploration in therapeutic contexts.

The structural features of N-Methyl-N-[[1-(phenylmethyl-1H-imidazol-2-yl)methyl]-2-propenamide make it a versatile building block for the synthesis of more intricate pharmacophores. The imidazole ring is a well-known pharmacological moiety, frequently found in drugs targeting neurological disorders, infectious diseases, and cancer. Its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions enhances its binding affinity to biological receptors. The propenamide group, on the other hand, introduces a polar functionality that can modulate solubility and metabolic stability, which are critical factors in drug design.

In recent years, there has been growing interest in the development of molecules that combine multiple pharmacological properties within a single structure. This approach, known as polypharmacology, aims to enhance therapeutic efficacy while minimizing side effects. N-Methyl-N-[[1-(phenylmethyl-1H-imidazol-2-yl)methyl]-2-propenamide embodies this concept by integrating an imidazole core with additional functional groups that may confer unique biological activities. Such compounds are particularly valuable in the search for multitarget drugs, which can address multiple aspects of a disease simultaneously.

The benzyl group in N-Methyl-N-[[1-(phenylmethyl-1H-imidazol-2-yl)methyl]-2-propenamide adds another layer of complexity to its potential biological interactions. Benzyl derivatives are commonly found in pharmaceuticals due to their ability to enhance lipophilicity and improve membrane permeability. Additionally, the benzyl group can participate in hydrophobic interactions with biological targets, further enhancing binding affinity. The combination of these features makes N-Methyl-N-[[1-(phenylmethyl-1H-imidazol-2-yl)methyl]-2-propenamide a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for potential biological activity. Virtual screening techniques, such as molecular docking and pharmacophore modeling, have been particularly useful in identifying promising candidates like N-Methyl-N-[[1-(phenylmethyl-1H-imidazol-2-yl)methyl]-2-propenamide. These methods allow researchers to predict how a molecule might interact with biological targets based on its structural features. By leveraging these computational tools, scientists can accelerate the drug discovery process and prioritize compounds for experimental validation.

In vitro studies have begun to explore the potential applications of N-Methyl-N-[[1-(phenylmethyl-1H-imidazol-2-yl)methyl]-2-propenamide in various therapeutic areas. Initial findings suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to neurological disorders. The imidazole ring has been shown to interact with targets such as voltage-gated calcium channels and ionotropic receptors, which play crucial roles in neuronal function. Additionally, the propenamide moiety may contribute to its ability to modulate neurotransmitter release and receptor signaling.

The benzyl group's interaction with biological targets remains an area of active investigation. Some studies have indicated that benzyl derivatives can influence the activity of enzymes involved in metabolic pathways relevant to inflammation and pain management. By combining these structural features, N-Methyl-N-[[1-(phenylmethyl-1H-imidazol-2-yl)methyl]-2-propenamide holds promise as a lead compound for the development of novel therapeutics targeting these conditions.

The synthesis of N-Methyl-N-[[1-(phenylmethyl-1H-imidazol-2-yl)methyl]-2-propenamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in assembling the imidazole core and introducing the propenamide functionality. These methods allow for precise control over regioselectivity and stereoselectivity, ensuring that the final product has the desired properties.

The development of novel synthetic routes is essential for optimizing the production of N-Methyl-N-[[1-(phenylmethyl-1H-imidazol-2-yl)methyl]-2-propenamide on an industrial scale. Cost-effective and scalable synthesis methods are critical for ensuring that this compound can be produced reliably for preclinical and clinical studies. Collaborative efforts between synthetic chemists and process engineers are necessary to identify efficient synthetic pathways that minimize waste and maximize yield.

The potential applications of N-Methyl-N-[[1-(phenylmethyl-1H-imidazol-2-yl)methyl]-2-propenamide extend beyond traditional pharmaceuticals. Its structural features make it suitable for use as an intermediate in the synthesis of more complex molecules, including agrochemicals and materials with specialized properties. By exploring these alternative applications, researchers can further expand the utility of this compound and contribute to innovation across multiple industries.

In conclusion, N-Methyl-N-[[1-(phenylmethyl-1H-imidazol-2-yli)-methylene]acrylamide (CAS No. CAS No.) represents a promising candidate for further exploration in drug discovery and development. Its unique structural features combined with recent advancements in computational chemistry and synthetic methodologies make it an attractive molecule for both academic research and industrial applications.

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